molecular formula C25H21N3O3S B11663256 N-methyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

N-methyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B11663256
M. Wt: 443.5 g/mol
InChI Key: CDORYZQLEZHECO-NLRVBDNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-METHYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a hydrazinecarbonyl group, and a benzenesulfonamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of naphthaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N-methylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-METHYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-METHYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthalene ring and hydrazinecarbonyl group contribute to its potential as a versatile reagent in organic synthesis and as a candidate for pharmaceutical development .

Properties

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C25H21N3O3S/c1-28(32(30,31)23-11-3-2-4-12-23)22-16-14-20(15-17-22)25(29)27-26-18-21-10-7-9-19-8-5-6-13-24(19)21/h2-18H,1H3,(H,27,29)/b26-18+

InChI Key

CDORYZQLEZHECO-NLRVBDNBSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.